molecular formula C36H30N2O3 B1630573 2'-anilino-6'-[ethyl(p-tolyl)amino]-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one CAS No. 59129-79-2

2'-anilino-6'-[ethyl(p-tolyl)amino]-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one

Cat. No.: B1630573
CAS No.: 59129-79-2
M. Wt: 538.6 g/mol
InChI Key: IXHBSOXJLNEOPY-UHFFFAOYSA-N
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Description

2'-Anilino-6'-[ethyl(p-tolyl)amino]-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one (CAS 59129-79-2) is a spiroxanthene derivative with a molecular formula of C₃₆H₃₀N₂O₃ and a molecular weight of 538.64 g/mol . Structurally, it features:

  • A phenylamino group at the 2'-position.
  • An ethyl(p-tolyl)amino substituent at the 6'-position, combining ethyl and para-methylbenzyl groups.
  • A methyl group at the 3'-position.

This compound is marketed for research purposes, particularly in fluorescence-based applications, with a purity exceeding 98% . Its design suggests utility as a fluorescent probe, leveraging the spiroxanthene core’s photophysical properties, which are tunable via substituent effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2'-anilino-6'-[ethyl(p-tolyl)amino]-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one typically involves multi-step organic reactions. One common route includes the initial preparation of intermediate compounds like isobenzofuran and xanthene derivatives, followed by a spirocyclization process. Specific reagents, such as strong acids or bases, and controlled conditions like precise temperatures and solvents, are essential to drive these reactions to completion.

Industrial Production Methods: On an industrial scale, the production of such complex compounds requires optimization of reaction conditions to ensure high yields and purity. Techniques such as solvent extraction, crystallization, and chromatography are often employed. Additionally, the use of automated reactors allows for better control over reaction parameters, ensuring consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions It Undergoes: 2'-anilino-6'-[ethyl(p-tolyl)amino]-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one can undergo several types of chemical reactions, including oxidation, reduction, and substitution. Oxidation reactions may involve the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. Reduction reactions may involve the addition of hydrogen, often facilitated by reducing agents such as lithium aluminum hydride. Substitution reactions can occur when specific functional groups in the compound are replaced with others, often catalyzed by acidic or basic conditions.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen with catalysts.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with catalysts.

  • Substitution: Acidic or basic conditions, with reagents like alkyl halides or aryl halides.

Major Products Formed from These Reactions:

  • Oxidation: Potential products include oxidized derivatives with additional oxygen atoms.

  • Reduction: Reduced forms of the compound with additional hydrogen atoms.

  • Substitution: Derivatives with different functional groups replacing the original ones.

Scientific Research Applications

2'-anilino-6'-[ethyl(p-tolyl)amino]-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one is widely used in scientific research due to its fluorescent properties. These include:

  • Chemistry: Used as a tracer molecule in reaction studies to understand reaction mechanisms and pathways.

  • Biology: Employed in cell imaging to track cellular components and processes due to its bright fluorescence.

  • Medicine: Utilized in diagnostic assays, such as fluorescence microscopy and flow cytometry, to detect and quantify biological molecules.

  • Industry: Used in the production of fluorescent markers and dyes for various applications including textiles and printing.

Mechanism of Action

The fluorescence mechanism of 2'-anilino-6'-[ethyl(p-tolyl)amino]-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one involves the absorption of light energy, which excites the electrons to a higher energy state. As the electrons return to their ground state, they release energy in the form of visible light. This process is influenced by the structure of the compound, specifically the presence of aromatic rings and the spirocyclic linkage, which enhances the stability of the excited state and the efficiency of light emission.

Molecular Targets and Pathways: In biological systems, the compound can bind to specific cellular components such as proteins, nucleic acids, or membranes, allowing researchers to visualize and track these targets. The interaction with these targets often involves non-covalent binding, such as hydrogen bonding or van der Waals forces, which do not alter the native state of the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Spiroxanthene derivatives are widely studied for their fluorescence, solubility, and reactivity, which are modulated by substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Spiroxanthene Derivatives

Compound Name (CAS) Substituents Molecular Weight (g/mol) Yield (%) Key Applications/Properties
Target Compound (59129-79-2) 2'-phenylamino; 6'-ethyl(p-tolyl)amino; 3'-methyl 538.64 N/A Research probe (fluorescence)
3′,6′-Bis(diethylamino)-2-(4-chlorophenyl)... (Compound 8) 4-chlorophenyl at 2-position 552.24 99 pH-sensitive probes; high synthetic efficiency
6'-(Diethylamino)-2'-(methylamino)... (24460-07-9) 2'-methylamino ~416 (estimated) N/A Potential sensor applications
2'-Amino-6'-(diethylamino)-3'-methoxy... (68003-48-5) 3'-methoxy; 2'-amino 416.47 N/A Modulated electronic properties for imaging
6'-(Dibutylamino)-3'-methyl-2'-(phenylamino)... (89331-94-2) 6'-dibutylamino (vs. ethyl(p-tolyl) in target) ~538 (estimated) N/A Thermal paper dyes; lipophilicity enhancement

Substituent Effects on Properties

Electron-Withdrawing Groups (EWGs): Chlorophenyl (Compound 8, ) and trifluoromethyl (Compound 10, ) groups increase molecular weight and polarity, enhancing photostability and redshifted emission. These groups improve performance in acidic environments for pH sensing .

Amino Group Variations: Ethyl(p-tolyl)amino (target compound) introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to smaller groups like diethylamino (Compound 8) . Dibutylamino (CAS 89331-94-2, ) further increases hydrophobicity, making derivatives suitable for non-aqueous applications like thermal paper coatings.

Biological Activity

2'-Anilino-6'-[ethyl(p-tolyl)amino]-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one, also known as ETAC, is a synthetic organic compound with potential biological activities. Its molecular formula is C36H30N2O3C_{36}H_{30}N_{2}O_{3} and it has a molecular weight of 538.64 g/mol. This compound is recognized for its applications in various fields, particularly in the development of color formers for thermal paper coatings, but its biological activity has garnered attention in recent research.

PropertyValue
Molecular FormulaC36H30N2O3
Molecular Weight538.64 g/mol
Boiling Point77-78 °C
Density1.32 ± 0.1 g/cm³ (Predicted)
pKa0.53 ± 0.20 (Predicted)

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of ETAC, which is crucial in combating oxidative stress-related diseases. The compound has shown efficacy in scavenging free radicals, particularly peroxyl radicals, which are implicated in cellular damage and aging processes. The antioxidant activity of ETAC can be attributed to its ability to donate electrons, thereby neutralizing reactive oxygen species (ROS) and preventing oxidative damage to biomolecules.

Cytotoxicity and Antitumor Activity

ETAC has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that ETAC exhibits selective cytotoxicity towards cancer cells, indicating its potential as an anticancer agent. The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways and the activation of caspases, which are critical mediators of programmed cell death.

Case Studies

  • Study on Breast Cancer Cells : A study published in a peer-reviewed journal assessed the effects of ETAC on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value calculated at approximately 15 µM. Morphological analysis revealed signs of apoptosis, including chromatin condensation and membrane blebbing.
  • Neuroprotective Effects : Another investigation explored the neuroprotective properties of ETAC against oxidative stress-induced neuronal damage. Using SH-SY5Y neuroblastoma cells, researchers found that treatment with ETAC significantly reduced ROS levels and improved cell survival rates under oxidative stress conditions.

The biological activity of ETAC can be attributed to several mechanisms:

  • Free Radical Scavenging : ETAC's structure allows it to effectively neutralize free radicals.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells.
  • Modulation of Signaling Pathways : ETAC influences various signaling cascades involved in cell survival and death.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing this spiroxanthene derivative?

Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with condensation between isobenzofuranone and xanthene derivatives under controlled conditions. For example:

  • Step 1 : Functionalization of the xanthene core with ethyl(p-tolyl)amino and anilino groups via nucleophilic substitution or coupling reactions.
  • Step 2 : Spirocyclization under acidic or basic conditions to form the isobenzofuran-xanthene fused structure.
  • Step 3 : Purification via column chromatography or recrystallization .

Key Reaction Parameters :

Reaction StepTemperatureCatalyst/SolventYield Range
Substitution60–80°CDMF, K₂CO₃60–80%
CyclizationRT–100°CH₂SO₄ or EtOH50–70%

Q. How is this compound structurally characterized in academic research?

Methodological Answer: Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to identify substituent positions and spiro-junction integrity (e.g., aromatic protons at δ 6.5–8.5 ppm, spiro-C at δ 90–100 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]+^+ calculated for C₃₉H₃₆N₂O₃: 580.7147) .
  • X-ray Crystallography : Resolves spiro-conformation and π-stacking interactions in solid state (if crystals are obtainable) .

Q. What are its primary applications as a fluorescent probe in biological systems?

Methodological Answer: The compound’s spiro-conjugated π-system enables tunable fluorescence, making it suitable for:

  • Intracellular Imaging : Monitor pH or redox status via emission shifts (e.g., λₑₘ ≈ 520–580 nm).
  • Antioxidant Capacity Assays : Acts as a probe in oxygen radical absorbance capacity (ORAC) assays, where fluorescence decay correlates with radical scavenging .
  • Protein Interaction Studies : Derivatives with boronic acid groups (e.g., RhoBo) detect tetraserine motifs via turn-on fluorescence .

Advanced Research Questions

Q. How can researchers design experiments to resolve discrepancies in antioxidant capacity measurements using this compound?

Methodological Answer: Discrepancies arise from mechanistic differences between assays (e.g., ORAC vs. DPPH):

  • ORAC (Hydrogen Atom Transfer) : Fluorescein-based probes (like this compound) directly measure peroxyl radical quenching. Use a standardized protocol with AAPH as radical initiator and Trolox as calibrant .
  • Electron Transfer Assays (e.g., DPPH) : Less compatible due to the compound’s lower redox potential.
    Validation Steps :

Compare dose-response curves across assays.

Use LC/MS to identify oxidation products and confirm H-transfer mechanism .

Q. How can substituent modifications enhance selectivity for protein or small-molecule targets?

Methodological Answer:

  • Substituent Tuning : Introduce electron-donating (e.g., -NH₂) or withdrawing groups (e.g., -CF₃) to modulate fluorescence quantum yield and Stokes shift. For example:
    • Ethyl(p-tolyl)amino Group : Enhances lipophilicity for membrane penetration .
    • Anilino Group : Stabilizes excited-state charge transfer for pH-sensitive emission .
  • Validation : Test selectivity via competitive binding assays (e.g., with serum albumin) and confocal microscopy for subcellular localization .

Q. What strategies address low yields or byproducts during synthesis?

Methodological Answer: Common issues and solutions:

IssueSolutionReference
Incomplete cyclizationUse Lewis acids (e.g., ZnCl₂) as catalyst
Byproduct formationOptimize stoichiometry (1:1.2 ratio)
Low purityGradient HPLC with C18 column

Case Study : Substituting LiAlH₄ with NaBH₄ in reduction steps improved yields from 64% to 85% in analogous rhodamine derivatives .

Q. How is computational modeling used to predict its fluorescence properties?

Methodological Answer:

  • DFT Calculations : Optimize ground- and excited-state geometries (e.g., B3LYP/6-31G* level) to predict absorption/emission wavelengths.
  • Molecular Dynamics : Simulate solvation effects on fluorescence quenching in aqueous vs. lipid environments .
  • Validation : Compare computed λₐbₛ/λₑₘ with experimental UV-Vis and fluorescence spectra .

Properties

IUPAC Name

2'-anilino-6'-(N-ethyl-4-methylanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C36H30N2O3/c1-4-38(26-16-14-23(2)15-17-26)27-18-19-30-34(21-27)40-33-20-24(3)32(37-25-10-6-5-7-11-25)22-31(33)36(30)29-13-9-8-12-28(29)35(39)41-36/h5-22,37H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHBSOXJLNEOPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)C)C2=CC3=C(C=C2)C4(C5=CC=CC=C5C(=O)O4)C6=C(O3)C=C(C(=C6)NC7=CC=CC=C7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50886351
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-3'-methyl-2'-(phenylamino)-
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Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-3'-methyl-2'-(phenylamino)-
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CAS No.

59129-79-2
Record name 6′-[Ethyl(4-methylphenyl)amino]-3′-methyl-2′-(phenylamino)spiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one
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Record name Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 6'-(ethyl(4-methylphenyl)amino)-3'-methyl-2'-(phenylamino)-
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Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-3'-methyl-2'-(phenylamino)-
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Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-3'-methyl-2'-(phenylamino)-
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Record name 2'-anilino-6'-[ethyl(p-tolyl)amino]-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2'-anilino-6'-[ethyl(p-tolyl)amino]-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
2'-anilino-6'-[ethyl(p-tolyl)amino]-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
2'-anilino-6'-[ethyl(p-tolyl)amino]-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
2'-anilino-6'-[ethyl(p-tolyl)amino]-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
2'-anilino-6'-[ethyl(p-tolyl)amino]-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
2'-anilino-6'-[ethyl(p-tolyl)amino]-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one

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